Rolicyclidine, also known as 1-(1-phenylcyclohexyl)pyrrolidine, is a synthetic compound classified within the arylcyclohexylamine family. This compound is structurally related to phencyclidine and exhibits psychoactive properties. Rolicyclidine has garnered attention in both research and clinical contexts, particularly for its potential applications in pain management and anesthetic practices.
Rolicyclidine is synthesized from cyclohexanone and is categorized as a new psychoactive substance. It falls under the broader classification of NMDA receptor antagonists, similar to other compounds in its class, such as ketamine and phencyclidine. The compound's unique structure allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological studies.
The synthesis of rolicyclidine involves several key steps:
The compound's chemical structure features a complex arrangement that facilitates its interaction with NMDA receptors, influencing its pharmacological effects.
Rolicyclidine undergoes several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may yield ketones while reduction could produce amines.
Rolicyclidine acts primarily as an NMDA receptor antagonist. By blocking these receptors, it disrupts excitatory neurotransmission in the central nervous system, leading to its anesthetic and analgesic effects. This mechanism is similar to that of other arylcyclohexylamines, allowing for pain relief without the full spectrum of side effects associated with traditional opioids.
Rolicyclidine is typically characterized by its solid state at room temperature, with specific melting and boiling points depending on purity and formulation.
Relevant analyses often include gas chromatography and mass spectrometry for purity assessment and structural confirmation .
Rolicyclidine's primary applications are found in scientific research, particularly in studies exploring its potential as an anesthetic agent or for pain management. Its unique pharmacological profile makes it a candidate for further exploration in clinical settings aimed at developing new therapeutic strategies for pain relief and anesthesia.
Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine), commonly abbreviated as PCPy or PHP, was first synthesized in the 1960s during systematic investigations into arylcyclohexylamine compounds [1] [4]. Developed by pharmaceutical researchers exploring structural analogs of phencyclidine (PCP), rolicyclidine emerged from deliberate modifications to PCP's core structure—specifically, the replacement of the piperidine ring with a pyrrolidine moiety (Table 1) [8] [9]. This molecular alteration aimed to retain anesthetic potency while modifying the compound's pharmacological profile.
Table 1: Structural Comparison of Rolicyclidine with Related Arylcyclohexylamines
Compound | Chemical Name | Aromatic Ring | Amino Group | Molecular Formula |
---|---|---|---|---|
Rolicyclidine | 1-(1-phenylcyclohexyl)pyrrolidine | Unsubstituted phenyl | Pyrrolidine | C₁₆H₂₃N |
Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | Unsubstituted phenyl | Piperidine | C₁₇H₂₅N |
Tenocyclidine (TCP) | 1-(1-thiophen-2-yl-cyclohexyl)piperidine | 2-Thienyl | Piperidine | C₁₅H₂₃NS |
Eticyclidine (PCE) | N-ethyl-1-phenylcyclohexan-1-amine | Unsubstituted phenyl | Ethylamino | C₁₄H₂₁N |
Early animal studies revealed rolicyclidine exhibited dissociative anesthetic properties similar to PCP but with distinct neurochemical effects. Research demonstrated its primary mechanism as a non-competitive NMDA receptor antagonist, effectively blocking glutamate signaling in the central nervous system [1] [7]. Quantitative receptor binding assays showed rolicyclidine had approximately 30-40% lower affinity for the NMDA receptor compared to PCP, correlating with reduced behavioral stimulation in rodent models [4] [9]. Unlike PCP, which produced marked psychomotor agitation, rolicyclidine administration elicited predominantly sedative effects characterized by muscle relaxation and reduced locomotor activity, described by researchers as "barbiturate-like" with superimposed dissociative properties [4] [7].
Pharmacodynamic evaluations indicated rolicyclidine possessed a unique dopaminergic interaction profile. While it inhibited dopamine reuptake at the D2 receptor (Ki = 144 nM), this activity was significantly weaker than PCP's dopaminergic effects, potentially explaining its reduced stimulant properties [1] [3]. Metabolic studies identified hepatic cytochrome P450 enzymes, particularly CYP3A4, as primarily responsible for its biotransformation, though specific human metabolites remained uncharacterized in initial investigations [8]. The compound's physicochemical properties—including moderate lipophilicity (logP = 4.54) and molecular weight (229.36 g/mol)—suggested adequate blood-brain barrier penetration, consistent with its rapid CNS effects [1] [9].
Despite promising anesthetic properties observed in preclinical studies, rolicyclidine never achieved clinical development beyond experimental stages. This outcome mirrored the trajectory of many arylcyclohexylamines following PCP's withdrawal from human medical use in 1965 due to severe post-anesthetic psychiatric adverse effects, including hallucinations and delirium [3] [6]. Pharmaceutical manufacturers abandoned rolicyclidine development after recognizing its structural and pharmacological similarities to PCP posed comparable risks of psychiatric complications [8] [9].
By the early 1970s, rolicyclidine emerged in illicit drug markets as part of the expanding landscape of synthetic phencyclidine analogs. Its appearance coincided with increasing regulatory restrictions on PCP, prompting clandestine chemists to exploit structural analogs not yet controlled by drug laws [4] [8]. Forensic analyses first detected rolicyclidine in seized drug samples around 1975, typically sold as "PCPy" or misrepresented as "synthetic heroin" due to its depressant effects [4] [9]. The drug circulated primarily as powdered hydrochloride salt for intranasal use or as freebase for smoking, though distribution remained limited compared to PCP [3] [8].
This emergence triggered rapid regulatory responses. In 1979, the United States Drug Enforcement Administration (DEA) assigned rolicyclidine Schedule I status under the Controlled Substances Act, designating it as having "no accepted medical use" and "high abuse potential" [1] [7]. Its DEA Controlled Substance Code Number (7458) formally classified it alongside PCP and its principal analogs (Table 2) [1] [9]. International control followed through inclusion in the UN Convention on Psychotropic Substances (1971), where it was listed in Schedule I alongside tenocyclidine (TCP) and eticyclidine (PCE) [6] [8].
Table 2: Regulatory Timeline for Rolicyclidine and Related Compounds
Year | Regulatory Action | Jurisdiction | Controlled Compounds | Legal Framework |
---|---|---|---|---|
1965 | Market withdrawal | United States | Phencyclidine (PCP) | FDA decision |
1970 | Schedule III placement | United States | PCP | Controlled Substances Act |
1978 | Schedule II transfer | United States | PCP | CSA amendment |
1979 | Schedule I placement | United States | Rolicyclidine (PCPy), Eticyclidine (PCE), Tenocyclidine (TCP) | DEA ruling |
1983 | Schedule I inclusion | International | Rolicyclidine, PCE, TCP | UN Convention on Psychotropic Substances |
The transition from research chemical to controlled substance demonstrated a pattern later observed with novel arylcyclohexylamines: structural modification of controlled compounds followed by emergence in illicit markets, prompting subsequent regulatory scheduling [6] [8]. Rolicyclidine's limited popularity relative to PCP was attributed to its reduced stimulant effects and predominance of sedation, which held less appeal in recreational drug subcultures [4] [7]. Nevertheless, its legacy as an early PCP analog informed regulatory approaches to later novel dissociatives, establishing the precedent that structural analogs of Schedule I arylcyclohexylamines would automatically be treated as controlled substances [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7